4-(1-methyl-1H-pyrazol-4-yl)-8-oxa-2-azaspiro[4.5]decane
Overview
Description
4-(1-methyl-1H-pyrazol-4-yl)-8-oxa-2-azaspiro[45]decane is a complex organic compound featuring a spirocyclic structure with a pyrazole ring
Scientific Research Applications
4-(1-methyl-1H-pyrazol-4-yl)-8-oxa-2-azaspiro[4.5]decane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cardiovascular diseases.
Mechanism of Action
Target of Action
The primary targets of the compound “4-(1-methyl-1H-pyrazol-4-yl)-8-oxa-2-azaspiro[4Similar compounds, such as choline analogs, have been shown to interact with muscarinic receptors . These receptors play a crucial role in the nervous system, mediating various physiological responses, including heart rate and smooth muscle contraction.
Biochemical Pathways
Similar compounds have been shown to affect cholinergic-nitric oxide signaling . This pathway plays a significant role in cardiovascular function, and its modulation can lead to various downstream effects, including changes in blood pressure and heart rate .
Preparation Methods
The synthesis of 4-(1-methyl-1H-pyrazol-4-yl)-8-oxa-2-azaspiro[4.5]decane typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts and specific solvents to facilitate the formation of the spirocyclic structure. Industrial production methods may involve optimization of these reactions to increase yield and purity, often employing continuous flow reactors and automated synthesis techniques .
Chemical Reactions Analysis
4-(1-methyl-1H-pyrazol-4-yl)-8-oxa-2-azaspiro[4.5]decane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace certain substituents on the pyrazole ring.
Comparison with Similar Compounds
4-(1-methyl-1H-pyrazol-4-yl)-8-oxa-2-azaspiro[4.5]decane can be compared with other spirocyclic compounds and pyrazole derivatives. Similar compounds include:
1,4-Dioxa-8-azaspiro[4.5]decane: This compound shares the spirocyclic structure but lacks the pyrazole ring, resulting in different chemical properties and applications.
Pyrazole derivatives: Compounds like 1-phenyl-1H-pyrazole have similar pyrazole rings but differ in their overall structure and reactivity. The uniqueness of this compound lies in its combination of a spirocyclic structure with a pyrazole ring, offering distinct chemical and biological properties
Properties
IUPAC Name |
4-(1-methylpyrazol-4-yl)-8-oxa-2-azaspiro[4.5]decane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O/c1-15-8-10(6-14-15)11-7-13-9-12(11)2-4-16-5-3-12/h6,8,11,13H,2-5,7,9H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZFKHSWNFLJZSE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2CNCC23CCOCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601191094 | |
Record name | 8-Oxa-2-azaspiro[4.5]decane, 4-(1-methyl-1H-pyrazol-4-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601191094 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1864060-87-6 | |
Record name | 8-Oxa-2-azaspiro[4.5]decane, 4-(1-methyl-1H-pyrazol-4-yl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1864060-87-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 8-Oxa-2-azaspiro[4.5]decane, 4-(1-methyl-1H-pyrazol-4-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601191094 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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